molecular formula C14H11N3O3 B11667606 2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11667606
M. Wt: 269.25 g/mol
InChI Key: VLRVAFCOXHQRCK-CXUHLZMHSA-N
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Description

2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid typically involves the condensation of pyridine-3-carbohydrazide with 2-formylbenzoic acid. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can then interact with biological macromolecules. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
  • 2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
  • 2-{(E)-[2-(quinolin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

Uniqueness

2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can also affect the compound’s ability to form complexes with metal ions and interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C14H11N3O3/c18-13(11-5-3-7-15-8-11)17-16-9-10-4-1-2-6-12(10)14(19)20/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

VLRVAFCOXHQRCK-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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